molecular formula C20H18N2O4 B11648588 ethyl 4-{4-[3-(2-furyl)-2-propenylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate

ethyl 4-{4-[3-(2-furyl)-2-propenylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate

Cat. No.: B11648588
M. Wt: 350.4 g/mol
InChI Key: GNYUDIWDYSREAL-VDZUBFLMSA-N
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Description

ETHYL 4-[(4Z)-4-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE is a complex organic compound that features a furan ring, a pyrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(4Z)-4-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with ethyl acetoacetate in the presence of a base to form the furan ring. This is followed by the cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves esterification with benzoic acid to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(4Z)-4-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furanones

    Reduction: Alcohol derivatives

    Substitution: Various substituted benzoates

Scientific Research Applications

ETHYL 4-[(4Z)-4-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[(4Z)-4-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The benzoate ester moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(FURAN-2-YL)PROP-2-ENOATE: Similar structure but lacks the pyrazole ring.

    ETHYL 4-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOATE: Similar structure but lacks the furan ring.

Uniqueness

ETHYL 4-[(4Z)-4-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE is unique due to the presence of both the furan and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in research .

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 4-[(4Z)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate

InChI

InChI=1S/C20H18N2O4/c1-3-25-20(24)15-9-11-16(12-10-15)22-19(23)18(14(2)21-22)8-4-6-17-7-5-13-26-17/h4-13H,3H2,1-2H3/b6-4+,18-8-

InChI Key

GNYUDIWDYSREAL-VDZUBFLMSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C=C\C3=CC=CO3)/C(=N2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=N2)C

Origin of Product

United States

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